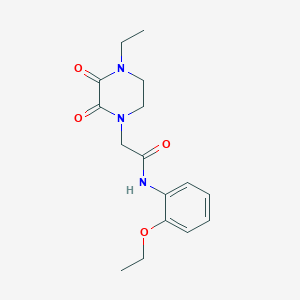
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound with a complex structure that includes an ethoxyphenyl group and a dioxopiperazine moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C_{22}H_{25}N_{3}O_{4}
- Molecular Weight : Approximately 393.45 g/mol
- Structure : The compound features an acetamide functional group, contributing to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Table 1: Summary of Potential Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | May inhibit enzymes related to metabolic processes |
| Receptor Modulation | Potential agonist/antagonist effects on neurotransmitter receptors |
| Anticonvulsant Effects | Similar compounds have shown anticonvulsant properties in studies |
Case Studies and Research Findings
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities. For instance:
- Anticonvulsant Activity : A study on related piperazine derivatives demonstrated anticonvulsant effects in animal models, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy . These findings highlight the potential of this compound in treating epilepsy or seizure disorders.
- Pharmacokinetics and Pharmacodynamics : Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies may focus on binding affinities to target enzymes or receptors, as well as the compound's bioavailability and metabolic stability.
- Structure–Activity Relationship (SAR) : SAR studies have been instrumental in elucidating the relationship between chemical structure and biological activity. For example, variations in substituents on the piperazine ring significantly influence anticonvulsant properties .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Chlorine substitution on phenyl | Enhanced activity in specific seizure models |
| N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide | Methoxy and propyl groups | Different pharmacological profiles |
| N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide | Dimethyl substitution | Variation in biological activity due to methyl groups |
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-7-5-6-8-13(12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBEMZKBVHYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













